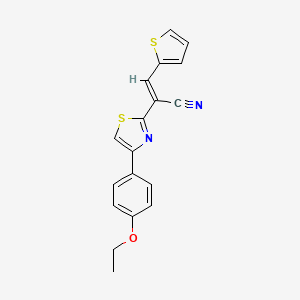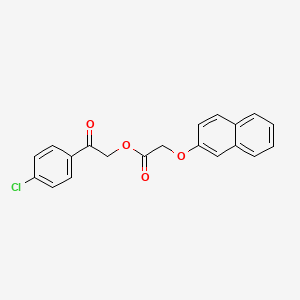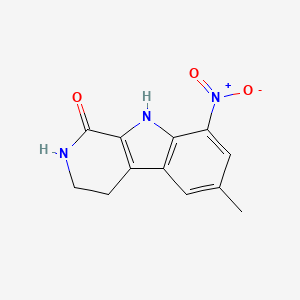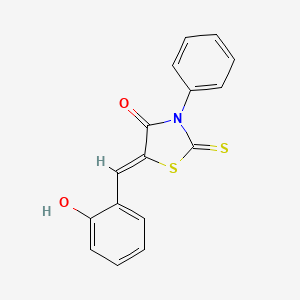![molecular formula C23H29N3O6 B11705758 Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C23H29N3O6 It is characterized by the presence of a decyl ester group, a benzoate moiety, and a dinitrophenylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-[(2,4-dinitrophenyl)amino]benzoic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Production of carboxylic acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
Decyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Decyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Decyl 3-[(3,5-dinitrophenyl)amino]benzoate
- Decyl 3-[(2,4-dinitrophenyl)amino]benzoic acid
- Decyl 3-[(2,4-dinitrophenyl)amino]benzoate derivatives
Uniqueness
This compound is unique due to the specific positioning of the dinitrophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C23H29N3O6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
decyl 3-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C23H29N3O6/c1-2-3-4-5-6-7-8-9-15-32-23(27)18-11-10-12-19(16-18)24-21-14-13-20(25(28)29)17-22(21)26(30)31/h10-14,16-17,24H,2-9,15H2,1H3 |
InChI 键 |
AVOAULNYWBPMPB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)



![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
